molecular formula C20H16N2O2S B11341001 3-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

3-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11341001
M. Wt: 348.4 g/mol
InChI Key: QLXICDXCWVMSSV-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is fused with a benzyl and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction forms the thienopyrimidine core, which is then further functionalized to introduce the benzyl and phenyl groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark of the disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thienopyrimidine core with benzyl and phenyl groups makes it a versatile scaffold for drug development, offering opportunities for further functionalization and optimization.

Properties

Molecular Formula

C20H16N2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-5-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H16N2O2S/c1-24-16-9-7-14(8-10-16)11-22-13-21-19-18(20(22)23)17(12-25-19)15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3

InChI Key

QLXICDXCWVMSSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4

Origin of Product

United States

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